1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and thiolation reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, thiols, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate with mild stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives. Its sulfur-containing group, in particular, may lead to unique interactions and reactivity.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-9(2)7-19-11-12(16-14(19)22-8-10(3)4)17(5)15(21)18(6)13(11)20/h10H,1,7-8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMGTPVFBXBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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